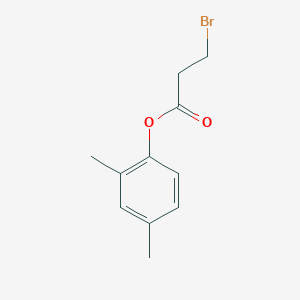

2,4-Dimethylphenyl 3-bromopropanoate

Description

2,4-Dimethylphenyl 3-bromopropanoate is an organic ester featuring a propanoate backbone substituted with a bromine atom at the 3-position and a 2,4-dimethylphenyl aromatic group. This compound is characterized by its brominated alkyl chain and sterically hindered aryl moiety, which influence its reactivity, solubility, and stability.

Properties

CAS No. |

6329-87-9 |

|---|---|

Molecular Formula |

C11H13BrO2 |

Molecular Weight |

257.12 g/mol |

IUPAC Name |

(2,4-dimethylphenyl) 3-bromopropanoate |

InChI |

InChI=1S/C11H13BrO2/c1-8-3-4-10(9(2)7-8)14-11(13)5-6-12/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

JTPSKWDJGRNKTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)CCBr)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylphenyl 3-bromopropanoate typically involves the esterification of 3-bromopropanoic acid with 2,4-dimethylphenol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of 2,4-Dimethylphenyl 3-bromopropanoate may involve a one-pot synthesis method. This method uses acetyl bromide as a raw material, which reacts with an alcohol solvent to generate hydrogen bromide in situ. The hydrogen bromide then reacts with an acrylate compound to form the desired 3-bromopropanoate ester .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylphenyl 3-bromopropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Reduction: Conducted in anhydrous conditions to prevent the hydrolysis of the reducing agent.

Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.

Major Products:

Nucleophilic Substitution: Products include 2,4-dimethylphenyl 3-hydroxypropanoate, 2,4-dimethylphenyl 3-aminopropanoate, etc.

Reduction: The major product is 2,4-dimethylphenyl 3-propanol.

Oxidation: Products include 2,4-dimethylbenzoic acid derivatives.

Scientific Research Applications

2,4-Dimethylphenyl 3-bromopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenyl 3-bromopropanoate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ester group can undergo hydrolysis to release the active 2,4-dimethylphenol, which can further interact with biological targets .

Comparison with Similar Compounds

Brominated Aromatic Esters and Phenols

a. 4-Bromo-2-ethylphenol (C₈H₉BrO)

- Structure: A phenol derivative with bromine at the 4-position and an ethyl group at the 2-position .

- Key Differences: Functional Group: Phenol (-OH) vs. ester (-COO-) in the target compound. Reactivity: The phenolic hydroxyl group is acidic (pKa ~10), whereas the ester group is less reactive under basic conditions. Applications: Phenols are often used as intermediates in pharmaceuticals, while brominated esters may serve as alkylating agents or polymer stabilizers.

b. Methyl 3-(3,5-Dibromo-4-hydroxyphenyl)-2-[(trifluoroacetyl)amino]propanoate

- Structure: A propanoate ester with a dibrominated hydroxyphenyl group and a trifluoroacetyl-protected amine .

- Key Differences :

- Substituents : Dual bromine atoms (3,5-positions) vs. single bromine (3-position) in the target compound.

- Electronic Effects : The trifluoroacetyl group introduces strong electron-withdrawing effects, enhancing stability against hydrolysis compared to the simpler ester in the target compound.

Aryl-Substituted Triazine Derivatives

Several s-triazine compounds in patents (e.g., 2,4-bis(2,4-dimethylphenyl)-6-[2-hydroxy-4-(3-butyloxy-2-hydroxypropoxy)phenyl]-s-triazine) share the 2,4-dimethylphenyl group with the target compound .

- Structural Similarities : Use of 2,4-dimethylphenyl for steric hindrance and UV absorption.

- Functional Differences: Core Structure: Triazine ring vs. propanoate ester. Applications: Triazines are typically UV stabilizers in polymers, whereas brominated esters may act as flame retardants or reactive intermediates.

Brominated Alkyl Chains in Esters

Methyl 3-((4-(((tert-butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate

- Structure: Propanoate ester with a sulfonyl group and tert-butoxycarbonyl (Boc)-protected amine .

- Key Differences :

- Substituents : Sulfonyl and Boc groups introduce polarity and protective functionalities absent in the target compound.

- Reactivity : The Boc group enhances stability during synthetic steps, while the bromine in the target compound may facilitate nucleophilic substitution.

Data Table: Comparative Analysis

Research Findings and Insights

- Reactivity: The bromine atom in 2,4-dimethylphenyl 3-bromopropanoate likely enhances its susceptibility to nucleophilic substitution compared to non-halogenated esters.

- Steric Effects : The 2,4-dimethylphenyl group increases hydrophobicity and may reduce crystallization tendencies, improving solubility in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.